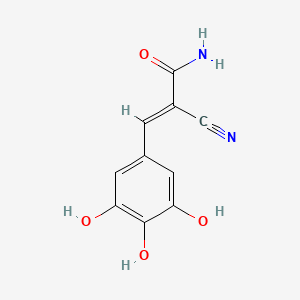

(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide

描述

属性

分子式 |

C10H8N2O4 |

|---|---|

分子量 |

220.18 g/mol |

IUPAC 名称 |

(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C10H8N2O4/c11-4-6(10(12)16)1-5-2-7(13)9(15)8(14)3-5/h1-3,13-15H,(H2,12,16)/b6-1+ |

InChI 键 |

IZDSLPGXLRWXIF-LZCJLJQNSA-N |

手性 SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=O)N |

规范 SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=O)N |

产品来源 |

United States |

生物活性

(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide, also known as AG 775 or NSC 638080, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₈N₂O₄

- Molecular Weight : 220.18 g/mol

- CAS Number : 173075-23-5

- IUPAC Name : (E)-2-cyano-3-(3,4,5-trihydroxyphenyl)acrylamide

-

Inhibition of Protein-Tyrosine Kinase :

- This compound has been identified as a useful research chemical for preparing inhibitors of the protein-tyrosine kinase p56lck. Protein tyrosine kinases play crucial roles in cell signaling pathways that regulate various cellular processes including growth, differentiation, and metabolism. Inhibition of these kinases can lead to reduced proliferation of cancer cells and enhanced apoptosis .

-

Antioxidant Activity :

- The presence of multiple hydroxyl groups in its structure suggests that this compound may exhibit antioxidant properties. Antioxidants are vital in combating oxidative stress which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies showed that this compound significantly reduces cell viability in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study : A study demonstrated that treatment with this compound led to a significant decrease in tumor growth in xenograft models. The compound was administered at doses of 50 mg/kg and showed a reduction in tumor size compared to control groups .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : In macrophage cultures treated with this compound, there was a notable reduction in pro-inflammatory cytokines such as TNFα and IL-1β. This suggests potential applications in treating inflammatory diseases .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant reduction in cell viability in cancer cell lines; tumor growth inhibition in xenograft models. |

| Anti-inflammatory Activity | Decreased levels of TNFα and IL-1β in macrophage cultures; potential therapeutic applications for inflammatory diseases. |

相似化合物的比较

Structural and Functional Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring, terminal functional groups, or heteroatom incorporation. These modifications significantly alter electronic properties, solubility, and biological activity.

Key Compounds for Comparison :

2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1) Structure: Chromone-derived (4-oxo-4H-chromone) substituent at C3. The ketone group may participate in hydrogen bonding but lacks the antioxidant hydroxyls of the target compound . Applications: Chromones are associated with anti-inflammatory and anticancer activities, suggesting possible therapeutic utility .

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Structure: Methylphenyl substituent at C3 and an ester terminal group. Properties: The ester group increases lipophilicity compared to the amide, affecting membrane permeability. The methylphenyl group is less polar than trihydroxyphenyl, reducing hydrogen-bonding capacity . Conformation: Syn-periplanar geometry stabilizes the α,β-unsaturated system, similar to the target compound .

AGK2 (SIRT2 Inhibitor) Structure: 5-(2,5-dichlorophenyl)furan at C3 and quinolinyl amide at the terminal. Properties: The dichlorophenyl-furan group enhances hydrophobicity and likely improves blood-brain barrier penetration, critical for targeting neurodegenerative diseases. The quinolinyl amide may facilitate π-stacking in enzyme binding . Activity: Potent SIRT2 inhibition, demonstrating the impact of aromatic heterocycles on target specificity .

(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide Structure: Bromo, dimethoxy, and dichlorophenyl substituents. Methoxy groups are electron-donating but less polar than hydroxyls, reducing solubility in aqueous media .

N-(2-(2-Aminoethoxy)ethyl)-2-cyano-3-(hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide Structure: Hexahydropyridoquinoline at C3 and aminoethoxyethyl amide. Properties: The polycyclic system may improve DNA intercalation or protein binding. The aminoethoxyethyl group introduces a positively charged side chain at physiological pH, enhancing water solubility .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen Bonding : The target compound’s trihydroxyphenyl group enables extensive hydrogen bonding, as described in Etter’s graph-set analysis . This property may enhance crystallization behavior or binding to biological targets like kinases or oxidoreductases.

- Antioxidant Activity: The hydroxyl groups likely confer radical-scavenging ability, as seen in polyphenols like gallic acid .

- Pharmacokinetics : Lipophilic analogs (e.g., AGK2) may have superior tissue penetration but poorer renal clearance. The target compound’s polarity suggests higher aqueous solubility, favoring oral bioavailability.

- Synthetic Utility: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate is a precursor for bioactive propenamides, highlighting the versatility of α,β-unsaturated cyanoacrylamides in medicinal chemistry .

准备方法

Knoevenagel Condensation Approach

The primary synthetic strategy for this compound involves a Knoevenagel condensation between 3,4,5-trihydroxybenzaldehyde and a cyanoacetamide derivative.

-

- 3,4,5-Trihydroxybenzaldehyde (commercially available or prepared via oxidation of gallic acid derivatives)

- Cyanoacetamide or ethyl cyanoacetate derivatives

-

- Solvent: Ethanol or aqueous ethanol mixtures

- Base Catalyst: Sodium acetate or sodium ethoxide

- Temperature: Room temperature to reflux (20°C to 110°C)

- Time: Several hours to overnight (typically 5–20 h)

Mechanism:

The aldehyde carbonyl reacts with the active methylene group of cyanoacetamide under basic conditions, forming a C=C double bond conjugated with the cyano and amide functionalities. The reaction proceeds via the formation of an intermediate carbanion stabilized by the cyano and amide groups, followed by elimination of water to yield the α,β-unsaturated amide.

Amide Formation and Functional Group Manipulation

After the Knoevenagel condensation, the cyano group and amide functionalities may be introduced or modified through subsequent steps to achieve the desired (E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide structure.

-

- Reaction mixtures are often neutralized with acetic acid post-condensation to stabilize the product.

- Extraction with organic solvents such as chloroform or ethyl acetate followed by drying over MgSO4 and filtration.

- Final product isolation by concentration and recrystallization from ethanol or ethyl ether.

Representative Experimental Data Table

| Step | Starting Materials | Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Knoevenagel condensation | 3,4,5-trihydroxybenzaldehyde + cyanoacetamide | Sodium acetate in ethanol | 12 h | Reflux (~78°C) | 85–90 | Stirring under reflux, base catalyzed |

| Neutralization & Extraction | Acetic acid addition, CHCl3 extraction | Room temperature | 1 h | 20–25°C | - | Neutralization to pH ~5-6 |

| Purification | Recrystallization from ethanol | - | - | Room temperature | - | Yields depend on purity |

Alternative Synthetic Routes

Some literature indicates the use of ethyl (ethoxymethylene)cyanoacetate as a precursor for related compounds, which upon reaction with phenolic hydrazines or amines under reflux conditions in ethanol or DMF, yield intermediates that can be converted to the target compound by hydrolysis and amidation steps.

Reaction conditions vary from mild (20°C, aqueous ethanol) to harsher (140°C in DMF), with sodium acetate or triethylamine as bases, depending on the substrate and desired product purity.

Research Findings and Perspectives

The presence of multiple hydroxyl groups on the phenyl ring demands careful control of reaction conditions to avoid side reactions such as polymerization or oxidation.

The (E)-configuration of the double bond is favored under thermodynamic control, typically achieved by refluxing and extended reaction times.

The cyano group contributes to the electron-withdrawing effect, stabilizing the conjugated system and influencing the compound’s reactivity and biological activity.

Purification challenges arise due to the compound's polarity and hydrogen bonding capability, necessitating recrystallization or chromatographic methods to achieve high purity.

Spectroscopic data (NMR, LC-MS) confirm the structure and purity, with characteristic signals for the amide NH, aromatic protons, and cyano group.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range / Value |

|---|---|

| Solvent | Ethanol, Ethanol/Water mixtures |

| Base Catalyst | Sodium acetate, sodium ethoxide |

| Temperature | 20°C to reflux (~78–110°C) |

| Reaction Time | 5 to 20 hours |

| Yield | 70% to 95% |

| Purification | Recrystallization, chromatography |

| Characterization | 1H NMR, LC-MS, HPLC |

常见问题

Q. What techniques elucidate the compound’s mechanism of action in neurodegenerative disease models?

- Methodological Answer :

- Microglial activation assays : Measure TNF-α/IL-6 secretion via ELISA after LPS stimulation .

- Amyloid-beta aggregation : Use thioflavin T fluorescence to monitor inhibition kinetics .

- Mitochondrial membrane potential : JC-1 staining in neuronal cells quantifies protection against ROS-induced depolarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。